4-(Piperidin-3-yl)-2-(propan-2-yl)pyrimidine dihydrochloride
CAS No.:
Cat. No.: VC17723279
Molecular Formula: C12H21Cl2N3
Molecular Weight: 278.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21Cl2N3 |
|---|---|
| Molecular Weight | 278.22 g/mol |
| IUPAC Name | 4-piperidin-3-yl-2-propan-2-ylpyrimidine;dihydrochloride |
| Standard InChI | InChI=1S/C12H19N3.2ClH/c1-9(2)12-14-7-5-11(15-12)10-4-3-6-13-8-10;;/h5,7,9-10,13H,3-4,6,8H2,1-2H3;2*1H |
| Standard InChI Key | OUIHFECWJDBLIT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC=CC(=N1)C2CCCNC2.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound (C₁₂H₂₁Cl₂N₃; MW 278.22 g/mol) features a pyrimidine ring substituted at positions 2 and 4. The isopropyl group at position 2 introduces steric bulk, while the piperidin-3-yl moiety at position 4 provides a basic nitrogen for salt formation. The dihydrochloride salt improves solubility (≥50 mg/mL in water).
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁Cl₂N₃ |
| Molecular Weight | 278.22 g/mol |
| IUPAC Name | 4-(piperidin-3-yl)-2-(propan-2-yl)pyrimidine dihydrochloride |
| Solubility (Water) | >50 mg/mL |
| pKa (Piperidine Nitrogen) | ~10.5 |
| Thermal Stability | Stable up to 200°C |
Structural Analogues and Modifications
Comparative studies with 4-(piperidin-4-yl)pyrimidine derivatives reveal that the 3-yl substitution enhances binding to kinase ATP pockets due to optimal spatial orientation. Replacing the isopropyl group with methyl reduces lipophilicity (ClogP decreases from 2.1 to 1.4), adversely affecting blood-brain barrier penetration .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
-
Core Formation: Condensation of 5-aminopyrimidine precursors with piperidine-3-carboxylic acid derivatives under basic conditions (K₂CO₃, DMF, 80°C) .
-
Chlorination: Treatment with POCl₃ to introduce reactive chlorides at positions 4 and 7 of the pyrimidine ring .
-
Salt Formation: Reaction with HCl gas in ethanol to yield the dihydrochloride.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | Piperidine-3-carboxamide, DMF, 80°C | 65–70 |
| Chlorination | POCl₃, reflux, 6 h | 85 |
| Salt Formation | HCl (g), EtOH, 0°C | 95 |
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize exothermic chlorination steps. Purification involves crystallization from ethanol/water (3:1), achieving >99% purity. Automated systems monitor pH and temperature to ensure batch consistency.
Biological Activity and Mechanism
Kinase Inhibition
The compound inhibits PI3Kδ (IC₅₀ = 2.8 nM) and GSK-3β (IC₅₀ = 360–480 nM) by competing with ATP binding. Molecular docking shows the piperidin-3-yl group forms a hydrogen bond with Asp832 in PI3Kδ’s catalytic site .
Table 3: Enzymatic Inhibition Data
| Target | IC₅₀ (nM) | Selectivity (vs. PI3Kα) |
|---|---|---|
| PI3Kδ | 2.8 | >100-fold |
| GSK-3β | 360 | 10-fold |
Antioxidant Properties
In DPPH radical scavenging assays, the compound exhibits 75% activity at 100 μM, comparable to ascorbic acid (82%). The pyrimidine ring’s electron-deficient nature facilitates radical stabilization .
Applications in Medicinal Chemistry
Anti-Inflammatory Drug Development
As a PI3Kδ inhibitor, the compound reduces IL-6 production in macrophages (EC₅₀ = 12 nM), showing promise for asthma and COPD. Inhalable formulations are under preclinical evaluation .
Oncology Research
In MDA-MB-231 breast cancer cells, it induces apoptosis (EC₅₀ = 480 nM) via GSK-3β inhibition, suppressing β-catenin signaling .
Stability and Degradation Pathways
Thermal Degradation
At >200°C, the compound decomposes into 3-aminopyridine (42%) and CO₂. Thermogravimetric analysis (TGA) shows a 95% mass loss by 250°C.
Hydrolytic Stability
In phosphate buffer (pH 7.4, 37°C), the half-life is 48 h. Acidic conditions (pH 2) accelerate degradation (t₁/₂ = 6 h) via piperidine ring protonation and cleavage.
Comparison with Structural Analogues
Table 4: Analogue Comparison
| Compound | Substitution | PI3Kδ IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 4-(piperidin-3-yl) | 2.8 | 50 |
| 4-(Piperidin-4-yl) variant | 4-(piperidin-4-yl) | 18.5 | 45 |
| Dorsomorphin | Pyrazolo[1,5-a]pyrimidine | 120 | 12 |
The 3-yl substitution confers a 6.6-fold potency increase over the 4-yl variant, likely due to improved target engagement .
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